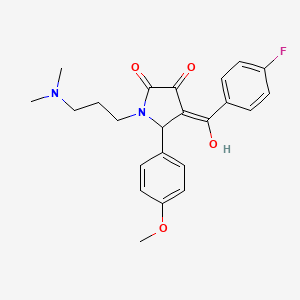

![molecular formula C16H23NO4S B2738908 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one CAS No. 861209-18-9](/img/structure/B2738908.png)

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are extensively employed as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. The protective application is crucial in synthetic chemistry for preventing reactions at sensitive functional groups while other reactions are carried out elsewhere in the molecule. As chiral auxiliaries, they play a significant role in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is vital in the development of pharmaceuticals and fine chemicals (Nogueira et al., 2015).

Synthesis and Stereochemistry

The synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their transformation into N-acyliminium ions, which react with allyltrimethylsilane, demonstrates the versatility of oxazolidin-2-ones in stereochemical manipulations. This process allows for the preparation of homoallylamines with significant stereoselectivity, highlighting the compounds' role in creating stereochemically complex structures (Marcantoni et al., 2002).

Ligands in Asymmetric Synthesis

Oxazolidin-2-ones have been utilized as chiral tropos ligands in titanium-mediated Strecker-type reactions, showcasing their application in asymmetric synthesis. The ability to influence the stereoselectivity of reactions makes oxazolidin-2-ones valuable tools in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry (Wünnemann et al., 2008).

Catalysis and Synthetic Methodology

Oxazolidin-2-ones serve as efficient ligands in catalyzed reactions, such as the CuI-catalyzed amidation of aryl halides and the cyclization of ortho-halobenzanilides. This highlights their role in facilitating complex chemical transformations, which are crucial in the development of new synthetic methodologies (Ma & Jiang, 2008).

特性

IUPAC Name |

3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRXXECXVXILFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

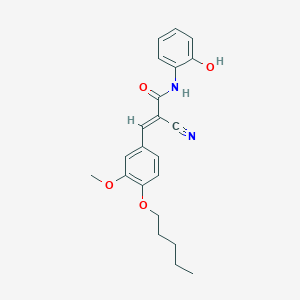

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)

![N-(benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2738845.png)

![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)